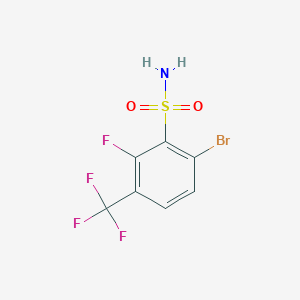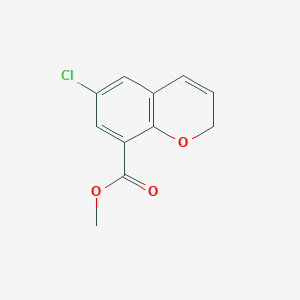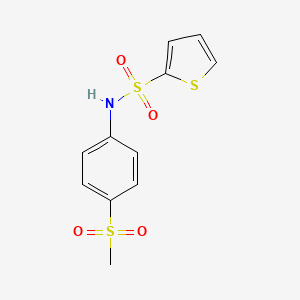
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide is a compound that combines a thiophene ring with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and sulfonamide groups endows the compound with unique chemical and physical properties.
Mecanismo De Acción
Target of Action
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide is a hybrid antimicrobial that combines the effect of two or more agents, representing a promising antibacterial therapeutic strategy . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound is synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity . It is investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behavior of the drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
It is known that the compound displays potent antibacterial activity, suggesting that it likely interferes with essential bacterial processes .
Result of Action
The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible hemolytic activity towards human red blood cells . This suggests that the compound has a significant impact on the cellular integrity of bacteria, leading to their death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide typically involves the reaction of 4-(methylsulfonyl)aniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-ylbenzenesulfonamide: Similar structure but with a thiazole ring instead of a thiophene ring.
2-(4-methylsulfonylphenyl)indole derivatives: Similar sulfonamide group but with an indole ring.
Uniqueness
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring and sulfonamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
N-(4-methylsulfonylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S3/c1-18(13,14)10-6-4-9(5-7-10)12-19(15,16)11-3-2-8-17-11/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUULTPEIUBWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
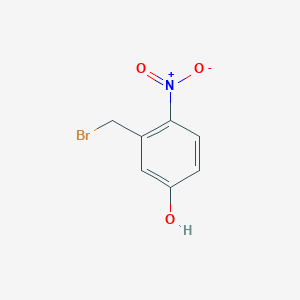
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one](/img/structure/B2888810.png)
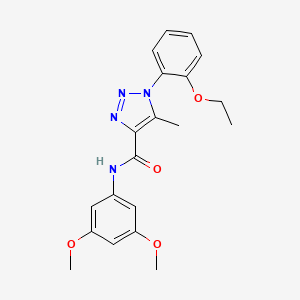
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)
![N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)

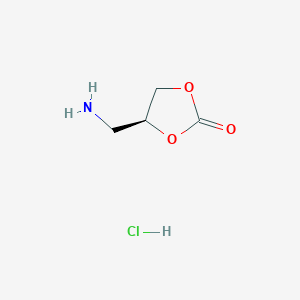


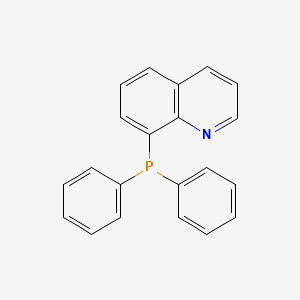
![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
